Electroplating Performance: Copper Tartrate vs. Cyanide Baths for Adhesion and Deposit Quality on Zinc
In a direct head-to-head comparison of alkaline copper plating solutions for zinc substrates, the non-cyanide Cu-tartrate electrolyte (pH ~13.5) produced deposits that were functionally comparable to those from the industry-standard cyanide bath. The study specifically notes that both tape-peeling and electrolytic tests confirmed good adhesion of the copper deposit from the tartrate bath to the zinc substrate [1]. X-ray photoelectron spectroscopy (XPS) further demonstrated that the tartrate solution provides good Cu coverage and yields a deposit of high purity [2].
| Evidence Dimension | Adhesion Quality and Deposit Purity on Zn Substrate |
|---|---|
| Target Compound Data | Good adhesion by tape-peeling and electrolytic tests; high purity confirmed by XPS. |
| Comparator Or Baseline | Commercial Cu-cyanide plating solution. |
| Quantified Difference | Functionally comparable (qualitative assessment). |
| Conditions | Alkaline electrolyte (pH ~13.5), Zn substrate. |
Why This Matters
This demonstrates that cupric tartrate-based electrolytes can achieve performance parity with hazardous cyanide processes, offering a validated, safer alternative without sacrificing critical deposit quality metrics.
- [1] Liao, C.-H. (2012). An Environmentally Friendly Electroplating Process of Copper from an Alkaline Solution (Doctoral dissertation). Case Western Reserve University. View Source
- [2] Liao, C.-H. (2012). An Environmentally Friendly Electroplating Process of Copper from an Alkaline Solution (Doctoral dissertation). Case Western Reserve University. View Source
